5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole
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Overview
Description
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H13BrFN3. It is a member of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of bromine, cyclohexyl, and fluorine substituents on the benzotriazole ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole typically involves the following steps:
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Fluorination: The fluorine atom at the 6-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The presence of bromine, cyclohexyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-cyclohexyl-1,2,3-benzotriazole: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
6-Fluoro-1-cyclohexyl-1,2,3-benzotriazole: Lacks the bromine substituent, which may influence its properties and applications.
5-Bromo-6-fluoro-1,2,3-benzotriazole: Lacks the cyclohexyl group, which can impact its solubility and interaction with molecular targets.
Uniqueness
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole is unique due to the combination of bromine, cyclohexyl, and fluorine substituents on the benzotriazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-cyclohexyl-6-fluorobenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3/c13-9-6-11-12(7-10(9)14)17(16-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCPFPQTDWQLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC(=C(C=C3N=N2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742923 |
Source
|
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-81-6 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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